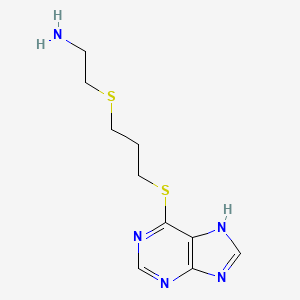

6-(3'-(Thioethylamine)propylthio)purine

Description

6-(3'-(Thioethylamine)propylthio)purine is a synthetic purine derivative featuring a thioether linkage at the 6-position of the purine scaffold, with a terminal thioethylamine group appended to a propyl chain. This compound was developed as part of a broader effort to explore 6-substituted purines for their antiparasitic activity, particularly against Leishmania amazonensis, a protozoan responsible for cutaneous leishmaniasis . Early studies highlighted its moderate in vitro antileishmanial activity (IC50 = 50 µM), positioning it as a candidate for structural optimization .

Properties

Molecular Formula |

C10H15N5S2 |

|---|---|

Molecular Weight |

269.4 g/mol |

IUPAC Name |

2-[3-(7H-purin-6-ylsulfanyl)propylsulfanyl]ethanamine |

InChI |

InChI=1S/C10H15N5S2/c11-2-5-16-3-1-4-17-10-8-9(13-6-12-8)14-7-15-10/h6-7H,1-5,11H2,(H,12,13,14,15) |

InChI Key |

ATNSEFWWLAKVEM-UHFFFAOYSA-N |

Canonical SMILES |

C1=NC2=C(N1)C(=NC=N2)SCCCSCCN |

Synonyms |

6-(3'-(thioethylamine)propylthio)purine |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The antileishmanial efficacy and structural attributes of 6-(3'-(Thioethylamine)propylthio)purine (Compound 5 ) are best contextualized against related 6-substituted purines (Table 1). Key analogues include:

| Compound Name | Substituent Structure | IC50 (µM) vs. L. amazonensis | Key Functional Groups |

|---|---|---|---|

| 6-(3'-Chloropropylthio)purine (Compound 2 ) | 3-chloropropylthio | 50 | Chloroalkyl chain |

| This compound (5 ) | 3-thioethylamine-propylthio | 50 | Thioethylamine-terminated chain |

| 6-(α-Aceticacidthio)purine (Compound 7 ) | α-acetic acid thioether | 39 | Carboxylic acid group |

| 6-(6'-Deoxy-1'-O-methyl-β-D-ribofuranose)purine (Compound 14 ) | Sugar-modified thioether | 29 | Methyl-protected ribofuranose moiety |

Structural and Activity Insights:

- Chlorinated vs. Amine-Terminated Chains (Compounds 2 vs. However, the thioethylamine in 5 may enhance solubility or intracellular trafficking due to its basic amine .

- Carboxylic Acid Modification (Compound 7): The α-acetic acid substituent in 7 reduces the IC50 to 39 µM, likely due to improved target binding via hydrogen bonding or ionization at physiological pH .

Research Findings and Mechanistic Implications

- Antiparasitic Selectivity: While 5 shows moderate activity, its lack of cytotoxicity data (as reported in the evidence) limits conclusions about therapeutic index. In contrast, Compound 14 ’s superior activity underscores the value of carbohydrate modifications in purine-based antiparasitics .

- Structure-Activity Relationships (SAR):

- Chain Length and Terminal Groups: The propylthio chain in 5 and 2 balances lipophilicity and solubility, but terminal polar groups (e.g., amines or carboxylic acids) may fine-tune target engagement.

- Role of Thioether Linkages: The thioether group in all compounds likely contributes to redox activity or thiol-mediated targeting within the parasite .

- Limitations and Gaps: No evidence directly addresses 5’s pharmacokinetics, resistance profile, or activity against other Leishmania species. Comparative studies with standard drugs (e.g., miltefosine) are also absent in the provided data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.